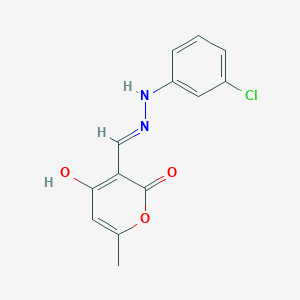

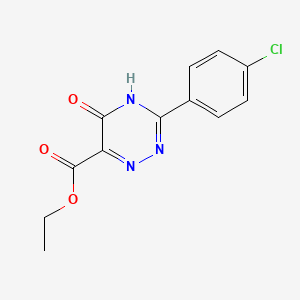

![molecular formula C10H12ClN3 B1417553 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride CAS No. 1417569-94-8](/img/structure/B1417553.png)

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride

Vue d'ensemble

Description

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride is a chemical compound that has been studied for its potential pharmacological properties . It has been identified as a potential antagonist for the corticotropin-releasing factor-1 (CRF-1) receptor, which could make it useful in the treatment of stress-related disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives has been reported in several studies . For instance, one method involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids and arylidene derivatives of Meldrum’s acid . Another approach involves heating 2-carbomethoxyaminobenzimidazole with acrylic, methacrylic, crotonic, and cinnamic acids at 140–200°C .Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride has been analyzed using various techniques such as 2D and 3D QSAR analysis, molecular docking, and molecular dynamics simulations . These studies have helped identify the essential structural residues for pharmacophore identification and the binding residues for a possible mechanism of CRF-1 binding .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Methods: The compound can be synthesized through reactions involving 2-aminobenzimidazole with various esters of α,β-unsaturated acids and α,β-unsaturated ketones. This method was employed to produce derivatives of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-ones and 1,4-dihydropyrimido[1,2-a]benzimidazoles (Nawrocka & Zimecki, 1998).

- Crystal Structure Studies: X-ray diffraction studies have been conducted on compounds like 2-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-4-one, providing insights into the formation and structure of the tetrahydrooxopyrimidine ring (Липсон et al., 2013).

Biological and Pharmacological Activities

- Immunotropic Properties: Certain derivatives of this compound have been found to have significant immunotropic activities. For instance, 4-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-one was found to inhibit the humoral immune response while stimulating the cellular type of immune response in mice (Nawrocka & Zimecki, 1998).

- Antiproliferative Activity: Various derivatives of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole have been evaluated for their antiproliferative activities against different cancer cell lines, showing potential as antitumor agents. For example, specific derivatives exhibited moderate antitumor activity, with some compounds like 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles showing potential against human breast adenocarcinoma cell line (El-Nassan, 2012).

Other Applications

- Corrosion Inhibition: Benzimidazole derivatives, including 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole, have been studied for their inhibitive action against the corrosion of iron in acidic solutions, indicating potential applications in material science (Khaled, 2003).

Orientations Futures

Given the potential of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride as a novel class of corticotropin-releasing factor 1 receptor antagonists for stress-related disorders , future research could focus on further exploring its pharmacological properties and potential therapeutic applications. Additionally, more studies are needed to fully understand its synthesis, chemical reactions, and safety profile.

Propriétés

IUPAC Name |

1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10;/h1-2,4-5H,3,6-7H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGWYXSWRJAUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC3=CC=CC=C3N2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

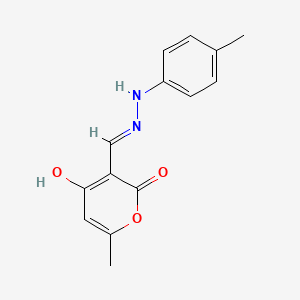

![6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417471.png)

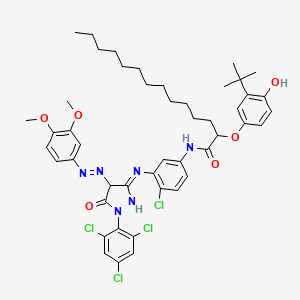

![ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417477.png)

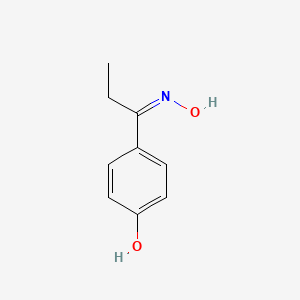

![5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1417478.png)

![2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417480.png)

![(1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B1417482.png)

![2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1417483.png)

![5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417486.png)